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Compound of Interest

Compound Name: 3-Cyanobenzamide

Cat. No.: B1293667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyanobenzamide (m-cyanobenzamide), a versatile intermediate in organic synthesis,
particularly in the development of pharmaceuticals and other biologically active molecules. This
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Cyanobenzamide. Due to the
limited availability of experimentally derived public data, typical and predicted values are
provided to guide researchers in the structural elucidation of this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5,

Proton Assignment Multiplicity Integration
ppm)

Aromatic H ~8.25 s 1H

Aromatic H ~8.15 d 1H

Aromatic H ~7.85 d 1H

Aromatic H ~7.65 t 1H

Amide H 7.5 - 8.0 (broad) s 2H

Note: Chemical shifts are predictions and can vary based on solvent and instrument

parameters.
Table 2; 13C NMR Spectroscopic Data (Typical Ranges)
Carbon Assignment Chemical Shift (6, ppm)
C=0 (Amide) 165 - 175
Aromatic C-CN 110 - 115
C=N (Nitrile) 117 - 120
Aromatic CH 125-135
Aromatic C-C=0 130 - 140

Source: Typical chemical shift ranges for amides, nitriles, and substituted aromatic compounds.

Table 3: IR Spectroscopic Data (Typical Absorption
Bands)
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Functional Group Absorption Range (cm-1) Intensity

N-H Stretch (Amide) 3100 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium

C=N Stretch (Nitrile) 2220 - 2260 Sharp, Medium
C=0 Stretch (Amide I) 1630 - 1690 Strong

N-H Bend (Amide II) 1550 - 1640 Medium

C=C Stretch (Aromatic) 1400 - 1600 Medium

Source: General IR absorption tables for organic functional groups.

Table 4: Mass Spectrometry Data (Predicted)

Adduct m/z (Predicted)
[M+H]+ 147.05530
M+Na]+ 169.03724

[ ]

[M-H]- 145.04074

[M]+e 146.04747

Source: Predicted Collision Cross Section data from PubChem.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic
analysis of 3-Cyanobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation:
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o Weigh approximately 10-20 mg of 3-Cyanobenzamide.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6
or CDCI3) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

e Instrument Parameters (for a 400 MHz spectrometer):

o 1H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.
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o Calibrate the chemical shift scale using the solvent peak or TMS.

o Integrate the peaks in the 1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 3-Cyanobenzamide.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.
o Place a small amount of solid 3-Cyanobenzamide onto the center of the crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Instrument Parameters:
o Spectral Range: 4000 - 400 cm-1.
o Resolution: 4 cm-1.
o Number of Scans: 16-32.

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

o Identify the characteristic absorption bands corresponding to the functional groups in the
molecule.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-
Cyanobenzamide.

Methodology (Electron lonization - EIl):
e Sample Introduction:

o Introduce a small amount of the sample into the ion source of the mass spectrometer. For
a solid sample like 3-Cyanobenzamide, a direct insertion probe can be used.

o The sample is then volatilized by heating under a high vacuum.
e lonization:

o The gaseous sample molecules are bombarded with a high-energy beam of electrons
(typically 70 eV).

o This process ejects an electron from the molecule, forming a positively charged molecular
ion (M+e).

e Mass Analysis:

o The newly formed ions are accelerated by an electric field and travel through a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on
their mass-to-charge (m/z) ratio.

o Detection:

o A detector records the abundance of each ion at a specific m/z value, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Cyanobenzamide.
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Caption: Workflow for Spectroscopic Analysis of 3-Cyanobenzamide.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyanobenzamide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293667#spectroscopic-data-nmr-ir-mass-spec-for-

3-cyanobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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